

Application Note: Quantification of Tenofovir in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Tenofovir	
Cat. No.:	B000777	Get Quote

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of **Tenofovir** in human plasma. The method involves a straightforward protein precipitation step for sample clean-up, providing good recovery and minimizing matrix effects. The procedure is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Tenofovir is a nucleotide analogue reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B virus infections[1][2]. Monitoring its concentration in plasma is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential toxicities. This document provides a detailed protocol for a validated HPLC-UV method that is cost-effective and can be readily implemented in most analytical laboratories.

Principle

The method is based on the precipitation of plasma proteins using an organic solvent or acid, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte (**Tenofovir**) and an internal standard (IS). An aliquot of the clear supernatant is then injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. **Tenofovir** is detected by its UV absorbance, and



quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols Materials and Reagents

- Standards: **Tenofovir** reference standard, Stavudine (Internal Standard).
- Solvents: HPLC grade Methanol, Acetonitrile.
- Reagents: Perchloric Acid, Sodium Dihydrogen Orthophosphate, Disodium Hydrogen Phosphate, Deionized Water.
- Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., EDTA).
- Equipment: HPLC system with UV detector, C18 analytical column (e.g., 150 mm x 4.6 mm, 5 μm), vortex mixer, centrifuge, analytical balance, micropipettes.

Preparation of Solutions

- Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM, pH 6.0) and mix it with Methanol or Acetonitrile in a defined ratio (e.g., 80:20 v/v).[3] Filter through a 0.45 μm membrane filter and degas before use. The optimal wavelength for **Tenofovir** detection is typically around 260 nm.[2][4][5]
- Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of **Tenofovir** and Stavudine (IS) in 10 mL of methanol separately.
- Working Standard Solutions: Prepare serial dilutions of the **Tenofovir** stock solution with the
 mobile phase to create calibration curve (CC) and quality control (QC) standards. A typical
 calibration range is 20 ng/mL to 2000 ng/mL.[6]
- Internal Standard Working Solution (10 μ g/mL): Dilute the IS stock solution with the mobile phase.[1]

Sample Preparation (Protein Precipitation)

• Pipette 500 μL of plasma (blank, CC, or QC sample) into a microcentrifuge tube.



- Add 50 μ L of the Internal Standard working solution (10 μ g/mL) and vortex for 1 minute.[1]
- Add 50 μL of perchloric acid to precipitate the plasma proteins.[1][2]
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the clear supernatant to an HPLC vial.
- Inject 20 μL of the supernatant into the HPLC system.

HPLC-UV Operating Conditions

- Instrument: Agilent 1220 Infinity LC or equivalent.
- Column: Zorbax SB C-18 (150 × 4.6mm, 5 μm).[2]
- Mobile Phase: 20 mM Phosphate Buffer (pH 6.0): Acetonitrile (90:10 v/v).
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 35°C.[6]
- Injection Volume: 20 μL.
- UV Detection: 260 nm.[2]
- Run Time: Approximately 10 minutes.

Method Validation Data

The performance of the method is summarized in the tables below. Data is compiled from representative methods found in the literature.

Table 1: Calibration Curve and Sensitivity



Parameter	Result
Linearity Range	20 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.999[6]
Limit of Detection (LOD)	10 ng/mL[7]

| Limit of Quantification (LOQ) | 20 ng/mL[6] |

Table 2: Precision and Accuracy

QC Concentration	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC (60 ng/mL)	< 5.0%	< 6.0%	95 - 105%
Mid QC (600 ng/mL)	< 4.0%	< 5.0%	97 - 103%
High QC (1600 ng/mL)	< 3.5%	< 4.5%	98 - 102%

(Acceptance criteria: Precision (%RSD) \leq 15%, Accuracy within 85-115%)[3][8]

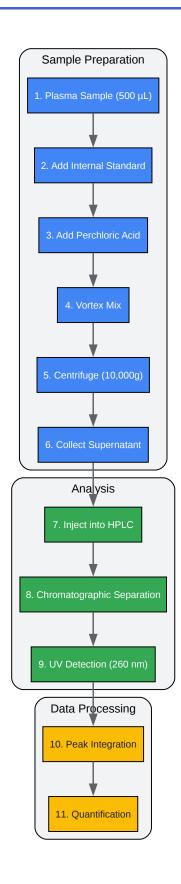
Table 3: Recovery and Stability

Parameter	Result
Extraction Recovery (Tenofovir)	> 85%
Extraction Recovery (Internal Standard)	> 80%[8]
Freeze-Thaw Stability (3 cycles)	Stable (<10% deviation)[8]
Short-Term Stability (Room Temp, 24h)	Stable (<10% deviation)

| Long-Term Stability (-25°C, 30 days) | Stable (<15% deviation)[1] |

Visualizations

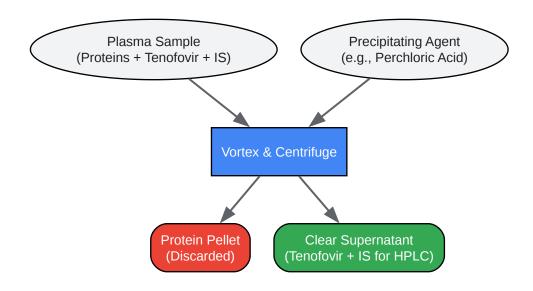




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Caption: Overall experimental workflow for **Tenofovir** quantification.





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Caption: Logical diagram of the protein precipitation process.

Conclusion

The HPLC-UV method described provides a robust and accurate tool for the quantification of **Tenofovir** in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is reliable, reproducible, and meets the criteria for bioanalytical method validation.

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